molecular formula C14H29N3O3 B3102973 N-(2-(Diisopropylamino)ethyl)-2-(2-oxopyrrolidin-1-yl)acetamide hydrate CAS No. 1429378-01-7

N-(2-(Diisopropylamino)ethyl)-2-(2-oxopyrrolidin-1-yl)acetamide hydrate

Cat. No.: B3102973
CAS No.: 1429378-01-7
M. Wt: 287.40
InChI Key: AGIOXQZKHQQRFR-UHFFFAOYSA-N
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Description

N-(2-(Diisopropylamino)ethyl)-2-(2-oxopyrrolidin-1-yl)acetamide hydrate is a useful research compound. Its molecular formula is C14H29N3O3 and its molecular weight is 287.40. The purity is usually 95%.
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Scientific Research Applications

Analogous Compounds in Research

Compounds with similar structures or functional groups can provide insights into potential applications. For example, compounds featuring pyrrolidine rings, such as piracetam, are known for their neuroprotective and cognitive-enhancing effects. Piracetam, a derivative of γ-aminobutyric acid with the chemical name 2-oxo-1-pyrrolidine acetamide, has been extensively studied for its nootropic effects, including facilitating memory processes and attenuating cognitive impairments related to various conditions (Dhama et al., 2021).

Enzyme Inhibition and Cardiovascular Applications

Research on specific inhibitors, such as chymase inhibitors, demonstrates the importance of targeted molecular interactions in therapeutic applications. Chymase inhibitors, for instance, have been shown to suppress the development of conditions like abdominal aortic aneurysm by targeting enzymatic activity crucial to the disease process (Tsunemi et al., 2004). This suggests that compounds with similar inhibitory potentials could have applications in cardiovascular research and therapy.

Neuropharmacology and Cognitive Enhancement

The stereochemistry of compounds like phenylpiracetam has been linked to their pharmacological profiles, with certain enantiomers exhibiting enhanced neuroprotective and cognitive-enhancing effects. This highlights the potential of structurally related compounds in neuropharmacology, particularly in improving cognitive functions and treating neurological disorders (Veinberg et al., 2015).

Renal Protective Effects

Studies on the effects of various compounds on renal health, such as the protective role of Nigella sativa oil against paracetamol-induced renal damage, underscore the potential of chemical compounds in mitigating toxin-induced organ damage (Rateb & Abdel-Hafez, 2013). By extension, compounds like N-(2-(Diisopropylamino)ethyl)-2-(2-oxopyrrolidin-1-yl)acetamide hydrate could be explored for similar protective effects in toxicological or pharmacological contexts.

Mechanism of Action

Target of Action

Pramiracetam hydrate, also known as N-(2-(Diisopropylamino)ethyl)-2-(2-oxopyrrolidin-1-yl)acetamide hydrate or PRAMIRACETAM MONOHYDRATE, is a synthetic derivative of piracetam . It has been suggested that pramiracetam may act on the brain and peripheral sites that rely on the adrenal glands .

Mode of Action

It is believed to indirectly affect the release of neurotransmitters, brain chemicals that transmit signals from one nerve cell to another . Pramiracetam may also increase or restore brain membrane fluidity, which facilitates cell signaling .

Biochemical Pathways

It has been suggested that pramiracetam may influence the hydration and amphiphilic properties of molecules, affecting their localization and orientation at the water-lipophilic medium interface . This could potentially explain some characteristics of the pharmacological action of the drug .

Pharmacokinetics

It has been found that pramiracetam is absorbed in humans and follows linear kinetics in the blood . The half-life of pramiracetam has been noted to be variable, ranging from 2 to 8 hours .

Result of Action

Pramiracetam has been studied for use in Alzheimer’s disease and as an adjunct treatment to restore cognitive functioning post-electroconvulsive therapy in severe depression . It has been clinically proven to improve memory in healthy elderly adults with memory loss and enhance overall cognition in young adults with memory problems .

Action Environment

The action of pramiracetam may be influenced by environmental factors such as hydration and amphiphilic properties . These factors could affect the drug’s localization and orientation at the water-lipophilic medium interface, potentially influencing its pharmacological action .

Properties

IUPAC Name

N-[2-[di(propan-2-yl)amino]ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O2.H2O/c1-11(2)17(12(3)4)9-7-15-13(18)10-16-8-5-6-14(16)19;/h11-12H,5-10H2,1-4H3,(H,15,18);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGIOXQZKHQQRFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCNC(=O)CN1CCCC1=O)C(C)C.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.